molecular formula C18H17N3O B11841259 N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide CAS No. 920513-55-9

N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide

Cat. No.: B11841259
CAS No.: 920513-55-9
M. Wt: 291.3 g/mol
InChI Key: UVAFOISMNCQCNE-UHFFFAOYSA-N
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Description

N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features an isoquinoline ring and a tolyl group, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride.

    Acylation Reaction: The isoquinoline derivative is then acylated with an appropriate acyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the isoquinoline ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the tolyl group could yield m-toluic acid, while reduction of the isoquinoline ring could produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The isoquinoline ring and tolyl group could play crucial roles in binding to the target site and exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Isoquinolin-6-yl)-2-(p-tolylamino)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N-(Isoquinolin-6-yl)-2-(phenylamino)acetamide: Lacks the methyl group on the aromatic ring.

    N-(Isoquinolin-6-yl)-2-(naphthylamino)acetamide: Contains a naphthyl group instead of a tolyl group.

Uniqueness

N-(Isoquinolin-6-yl)-2-(m-tolylamino)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The combination of the isoquinoline ring and the m-tolylamino group may confer distinct properties compared to its analogs.

Properties

CAS No.

920513-55-9

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-isoquinolin-6-yl-2-(3-methylanilino)acetamide

InChI

InChI=1S/C18H17N3O/c1-13-3-2-4-16(9-13)20-12-18(22)21-17-6-5-15-11-19-8-7-14(15)10-17/h2-11,20H,12H2,1H3,(H,21,22)

InChI Key

UVAFOISMNCQCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

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